2-chloro-N-(pyridin-2-ylmethyl)benzamide 2-chloro-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 56913-63-4
VCID: VC6649626
InChI: InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69

2-chloro-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 56913-63-4

Cat. No.: VC6649626

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

2-chloro-N-(pyridin-2-ylmethyl)benzamide - 56913-63-4

Specification

CAS No. 56913-63-4
Molecular Formula C13H11ClN2O
Molecular Weight 246.69
IUPAC Name 2-chloro-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17)
Standard InChI Key XKXMLNIPBUIQLH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with a chlorine atom at the second position and a pyridin-2-ylmethyl group attached to the nitrogen atom. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the chlorine atom enhances lipophilicity and influences electronic distribution .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular FormulaC13H11ClN2O\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}
Molecular Weight246.690 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
logP (Predicted)~3.2 (estimated via analogous compounds)
Polar Surface Area34.2 Ų

The logP value, indicative of lipophilicity, is extrapolated from structurally related benzamides such as 2-chloro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide (logP = 4.19) . The polar surface area aligns with moderate membrane permeability, suggesting potential bioavailability .

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis protocol for 2-chloro-N-(pyridin-2-ylmethyl)benzamide is documented, analogous compounds provide methodological insights. A common approach involves the condensation of 2-chlorobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions . For example, microwave-assisted synthesis—successfully employed for 2-chloro-N-pyridin-2-yl-acetamide—could enhance reaction efficiency and yield :

  • Reagents: 2-(Aminomethyl)pyridine, 2-chlorobenzoyl chloride, dichloroethane, sodium hydroxide.

  • Conditions: Microwave irradiation at 80°C for 5 minutes, followed by pH adjustment and extraction .

This method achieved a 97% yield for a related acetamide derivative, suggesting its adaptability to the target compound .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from acetonitrile or dichloroethane . Structural confirmation is achieved via:

  • Infrared (IR) Spectroscopy: Peaks at ~1683 cm⁻¹ (amide C=O stretch) and ~775 cm⁻¹ (C-Cl bend) .

  • Mass Spectrometry: Molecular ion peak at m/z 247.1 ([M+H]⁺) .

SupplierLocationPurityPrice
ChemScene, LLCNew Jersey, USA>95%Inquiry-based
AiFChem (XtalPi)Massachusetts, USA>98%Inquiry-based

Both suppliers offer custom synthesis services, with lead times of 4–6 weeks .

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